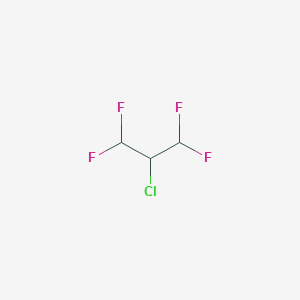
2-Chloro-1,1,3,3-tetrafluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,1,3,3-tetrafluoropropane is a useful research compound. Its molecular formula is C3H3ClF4 and its molecular weight is 150.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
The applications of 2-Chloro-1,1,3,3-tetrafluoropropane can be categorized into several key areas:
Refrigeration
This compound is primarily used as a refrigerant due to its favorable thermodynamic properties. It efficiently absorbs and releases heat during refrigeration cycles, making it suitable for various cooling applications .
Chemical Synthesis
This compound serves as a precursor for the synthesis of other fluorinated compounds. These derivatives are valuable in multiple industrial applications including pharmaceuticals and agrochemicals .
Material Science
In material science, this compound is utilized in the production of fluorinated polymers and elastomers. These materials exhibit unique properties such as chemical resistance and low friction characteristics, making them ideal for specialized applications in coatings and sealants .
Environmental Chemistry
Due to its lower global warming potential compared to other halogenated compounds, this compound is being explored as an environmentally friendly alternative in various applications . Its stability under atmospheric conditions also contributes to its appeal in this regard.
Case Study 1: Refrigeration Efficiency
A study conducted on the performance of various refrigerants highlighted that this compound exhibited superior thermal efficiency compared to traditional refrigerants like R-134a. The results indicated a lower energy consumption rate while maintaining effective cooling performance .
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of halogenated hydrocarbons found that this compound had a significantly lower ozone depletion potential than many other compounds in the same category. This makes it a promising candidate for future refrigeration technologies aimed at minimizing ecological footprints .
Propiedades
Número CAS |
19041-02-2 |
|---|---|
Fórmula molecular |
C3H3ClF4 |
Peso molecular |
150.5 g/mol |
Nombre IUPAC |
2-chloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H3ClF4/c4-1(2(5)6)3(7)8/h1-3H |
Clave InChI |
TXTDSKOBDLHVMR-UHFFFAOYSA-N |
SMILES |
C(C(F)F)(C(F)F)Cl |
SMILES canónico |
C(C(F)F)(C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















